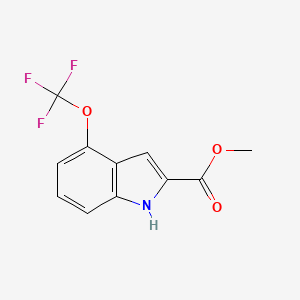![molecular formula C11H12O2 B1518151 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol CAS No. 1156181-37-1](/img/structure/B1518151.png)
1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol
Overview
Description
“1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1156181-37-1 . It has a molecular weight of 176.22 . The IUPAC name for this compound is 1-[4-(2-propynyloxy)phenyl]ethanol .
Molecular Structure Analysis
The InChI code for “1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol” is 1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h1,4-7,9,12H,8H2,2H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol” is an oil . The storage temperature for this compound is -10 degrees Celsius .Scientific Research Applications
Organic Electronics
The ethynyl group in compounds like 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is crucial for constructing large π-conjugated systems. These systems are foundational in the development of high-performance organic field-effect transistors , organic solar cells , and organic light-emitting materials . The ability to manipulate the electronic properties of these materials makes them suitable for a variety of applications, including flexible electronics and photovoltaic devices .
Liquid Crystal Materials
Compounds containing the ethynyl group are often used in the synthesis of organic liquid crystal materials . These materials have a unique state of matter that has properties between those of conventional liquids and solid crystals. They can be used in displays, sensors, and other devices that require controlled changes in optical properties.
Click Chemistry
The propargyl group in this compound reacts with azide compounds in the presence of copper catalysts to form a triazole linkage, a reaction known as Click Chemistry . This reaction is widely used in bioconjugation, material science, and pharmaceutical research for creating diverse and complex molecular architectures with high specificity and yield.
Enzyme Inhibition
This compound can be used in the preparation of divalent ligands that act as inhibitors of E. coli β-galactosidase . Such inhibitors are valuable tools in studying enzyme mechanisms and can be used in the development of antibiotics or treatments for diseases related to enzyme malfunction.
Synthesis of Pyrazole Derivatives
The compound serves as a precursor in the synthesis of a variety of pyrazole derivatives . These derivatives have a wide range of applications, including as potential pharmacological agents with anti-inflammatory, analgesic, and antipyretic properties.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(4-prop-2-ynoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h1,4-7,9,12H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUBHWKDHQFGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



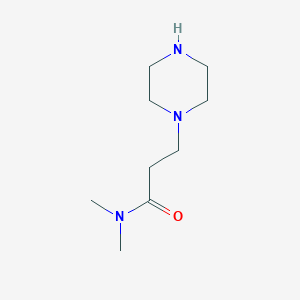
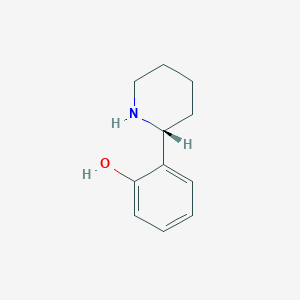
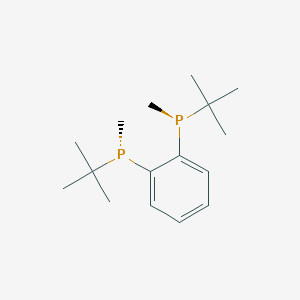
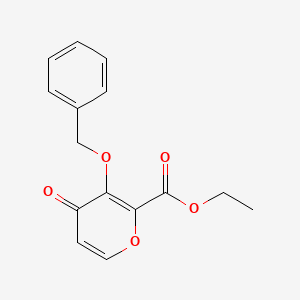


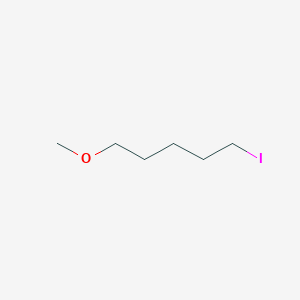
![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)
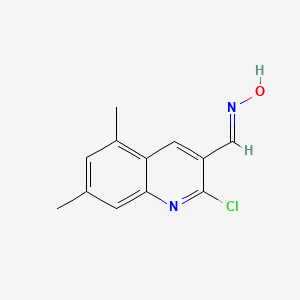
![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)
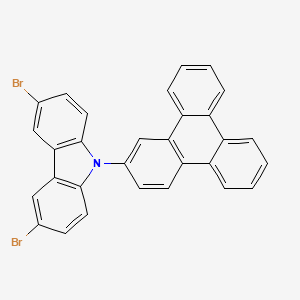
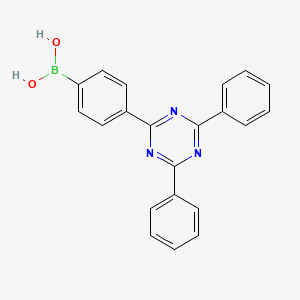
![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)
